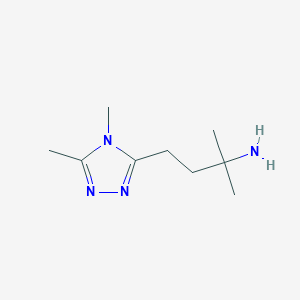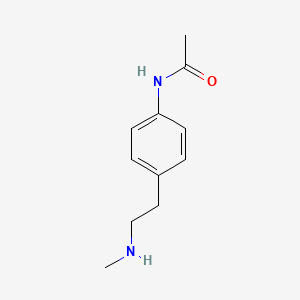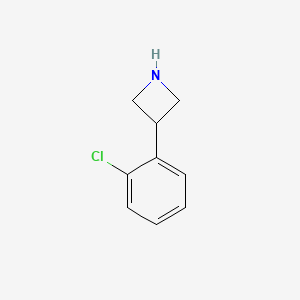
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of fungicides and herbicides.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
3-Methylaniline: An intermediate used in the synthesis of dyes and pharmaceuticals.
1,2,4-Triazole: A core structure in many biologically active compounds.
Uniqueness
The uniqueness of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-6-9(12)4-5-10(7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
Clave InChI |
KOGYMBSVUZDDBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)C2=NC(=NN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

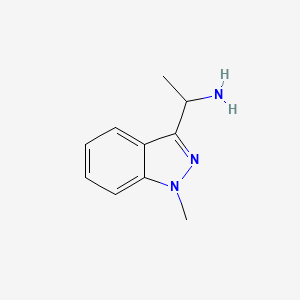
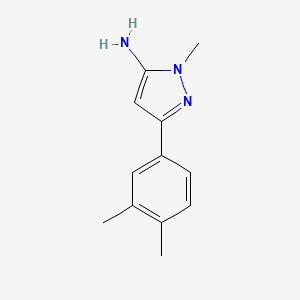
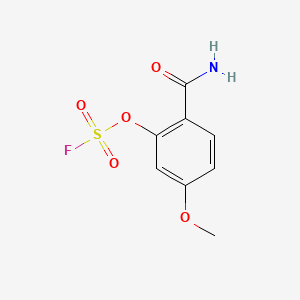
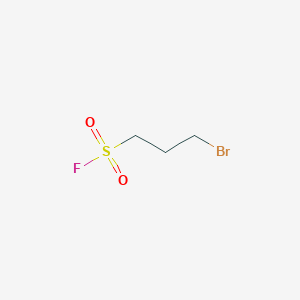


![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
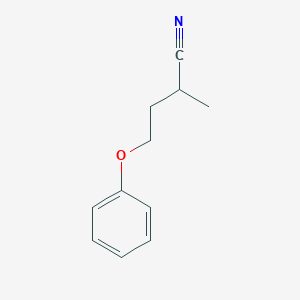
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
